

An In-depth Technical Guide to the Isomers of MethylNaphthalenamine and Their Properties

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Compound of Interest

Compound Name: **8-Methylnaphthalen-1-amine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of methylnaphthalenamine, detailing their physicochemical properties, synthesis methodologies, and known biological activities. The information is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and development.

Introduction to Methylnaphthalenamine Isomers

Methylnaphthalenamines are a class of aromatic amines based on the naphthalene scaffold, with a methyl group and an amino group as substituents. The position of these two groups on the naphthalene rings, and whether the methyl group is attached to the nitrogen atom or the aromatic ring, gives rise to a variety of isomers. These compounds are of significant interest due to their roles as key intermediates in the synthesis of pharmaceuticals and their potential for diverse biological activities. This guide will focus on the most pertinent isomers, providing a comparative analysis of their properties.

The primary isomers can be categorized into two main groups:

- N-Methylated Naphthylamines: Where the methyl group is bonded to the nitrogen atom of the amino group.
- C-Methylated Naphthylamines: Where the methyl group is bonded to a carbon atom on the naphthalene ring.

A third category includes isomers where the methylamino group is attached to a methyl substituent on the naphthalene ring, such as N-methyl-1-naphthalenemethanamine.

Physicochemical Properties of MethylNaphthalenamine Isomers

The physicochemical properties of these isomers can vary significantly based on the substitution pattern, affecting their solubility, reactivity, and biological interactions. The following tables summarize the key quantitative data for several prominent isomers.

Table 1: Properties of N-Methylated Naphthylamine Isomers

Property	N-Methyl-1-naphthylamine	N-Methyl-2-naphthylamine
CAS Number	2216-68-4[1]	2216-67-3[2]
Molecular Formula	C ₁₁ H ₁₁ N[1]	C ₁₁ H ₁₁ N[2]
Molecular Weight	157.21 g/mol [1]	157.21 g/mol [2]
Appearance	-	Brown liquid[3]
Melting Point	-	-
Boiling Point	-	160-163 °C @ 8 Torr[3]
pKa	3.67 (at 27°C)[4]	-
XLogP3	2.9[1]	3.5[2]

Table 2: Properties of C-Methylated Naphthylamine Isomers

Property	1-Methyl-2-naphthylamine	2-Methyl-1-naphthylamine
CAS Number	771-13-1[5]	2246-44-8[6]
IUPAC Name	1-methylnaphthalen-2-amine[5]	2-methylnaphthalen-1-amine[6]
Molecular Formula	C ₁₁ H ₁₁ N[5]	C ₁₁ H ₁₁ N[6]
Molecular Weight	157.21 g/mol [5]	157.21 g/mol [6]
Appearance	-	-
Melting Point	-	28-31 °C
Boiling Point	-	-
Refractive Index	-	n _{20/D} 1.668
XLogP3	2.9[5]	2.9[6]

Table 3: Properties of N-Methyl-naphthalenemethanamine Isomers

Property	N-Methyl-1-naphthalenemethanamine	N-Methyl-1-naphthalenemethanamine HCl
CAS Number	14489-75-9[7]	65473-13-4
Molecular Formula	C ₁₂ H ₁₃ N[7][8]	C ₁₂ H ₁₃ N·HCl
Molecular Weight	171.24 g/mol [7][9]	207.70 g/mol
Appearance	Bright yellow liquid[9] or Yellow Oil[10]	Off-white powder
Melting Point	189.5-190 °C[9][10]	191-193 °C[11]
Boiling Point	104 °C[9] or 287.9 °C at 760 mmHg[8]	287.9 °C at 760 mmHg
Density	1.05 g/cm ³ [9]	1.05 g/cm ³
Flash Point	146.6 °C[8][9]	146.7 °C
pKa	9.38 ± 0.10 (Predicted)[9]	-
XLogP3	2.6[7][10]	3.75
Water Solubility	-	Soluble

Experimental Protocols: Synthesis of MethylNaphthalenamine Isomers

The synthesis of methylnaphthalenamine isomers can be achieved through various chemical routes. Below are detailed methodologies for the preparation of key isomers.

Synthesis of N-Methyl-1-naphthalenemethanamine

N-Methyl-1-naphthalenemethanamine is a crucial intermediate in the synthesis of the antifungal drug Terbinafine.[12] An improved, impurity-free process starts from 1-chloromethylnaphthalene.[13]

Method 1: Via N-methylformamide with a strong base[13]

- Anion Formation: React N-methylformamide with a strong base in N,N-dimethylformamide (DMF) and/or a non-polar solvent to generate the corresponding anion.
- Alkylation: React the anion of N-methylformamide with 1-chloromethylnaphthalene to yield N-methyl-N-(1-naphthylmethyl)-formamide.
- Hydrolysis: Subject the resulting formamide derivative to acid or base hydrolysis to obtain N-methyl-1-naphthalenemethanamine.[13]

Method 2: Via phase transfer catalysis[13]

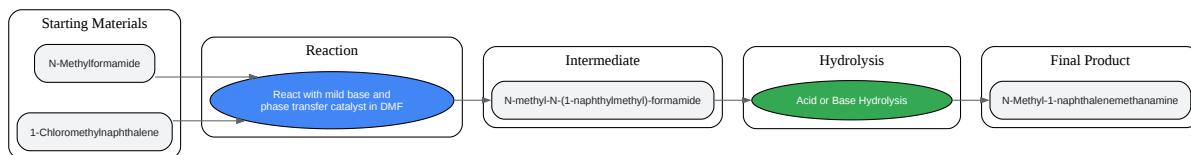
- Reaction Setup: Combine N-methylformamide and 1-chloromethylnaphthalene in the presence of a mild base and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in DMF and/or a non-polar solvent.[13][14] This directly yields N-methyl-N-(1-naphthylmethyl)-formamide.
- Acid Hydrolysis: Suspend the crude N-methyl-N-(1-naphthylmethyl)-formamide in 10% aqueous sulfuric acid and heat to reflux for 4 hours.[10][13]
- Work-up: Cool the reaction mixture to 25°C and extract with toluene. Treat the aqueous layer with activated carbon and filter. Basify the filtrate to pH 10.0 with sodium hydroxide.[10][13]
- Isolation: Extract the liberated base into toluene and distill off the solvent to obtain the crude product.[10][13]
- Purification: Purify the crude product by high vacuum distillation to yield pure N-methyl-1-naphthalenemethanamine.[15]

Method 3: Base Hydrolysis[13]

- Hydrolysis: Suspend the crude N-methyl-N-(1-naphthylmethyl)-formamide in 20% aqueous sodium hydroxide and heat at 60-70°C for 7 hours.[10][13]
- Work-up: Cool the mixture to 25°C and extract with toluene. The toluene layer is then extracted with 3N hydrochloric acid.[10]

- Purification: The aqueous layer is decolorized with activated carbon and then basified to pH 10.0 with 20% aqueous sodium hydroxide.[10]
- Isolation: The liberated base is extracted into toluene, and the solvent is distilled off to yield the crude product, which can be further purified by vacuum distillation.[10][13]

Below is a Graphviz diagram illustrating the synthesis workflow of N-Methyl-1-naphthalenemethanamine.



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Synthesis of N-Methyl-1-naphthalenemethanamine.

Synthesis of 2-Methyl-1-naphthylamine

This isomer can be synthesized from 1-bromo-2-methylnaphthalene.

- Reaction Setup: In an oven-dried vial, combine 1-bromo-2-methylnaphthalene (1.0 equiv), $(\text{+/-})\text{-binap}\text{Ni}[\text{P}(\text{OPh})_3]_2\text{-2PhCH}_3$ (5 mol%), and $(\text{+/-})\text{-binap}$ (5 mol%).[16]
- Reagent Addition: Transfer the vial to an argon-filled glove box. Add NaOtBu (4.40 equiv) and a 0.5 M solution of NH_3 in 1,4-dioxane (3.0 equiv).[16]
- Purification: The resulting organic layer is adsorbed on silica gel and purified by flash column chromatography (eluent: EtOAc/hexane) to yield 2-methylnaphthalen-1-amine.[16]

Biological Activity and Applications in Drug Development

The isomers of methylnaphthalenamine exhibit a range of biological activities and have found applications in medicinal chemistry.

N-Methyl-1-naphthalenemethanamine

This compound is a well-established intermediate in the synthesis of antifungal agents like Terbinafine and Butenafine hydrochloride.[\[9\]](#)[\[12\]](#) Terbinafine functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.

C-Methylated Naphthylamines

- 2-Methyl-1-naphthylamine has been utilized as a building block in the synthesis of various compounds, including iron (II) chloride complexes and ferrocene-based ligands for mercury sensing.[\[17\]](#) It is also used in the preparation of (Piperazinyl)pyridopyrimidinone derivatives which act as KRAS G12C inhibitors for cancer treatment.[\[16\]](#)

General Considerations for N-Methylation in Drug Design

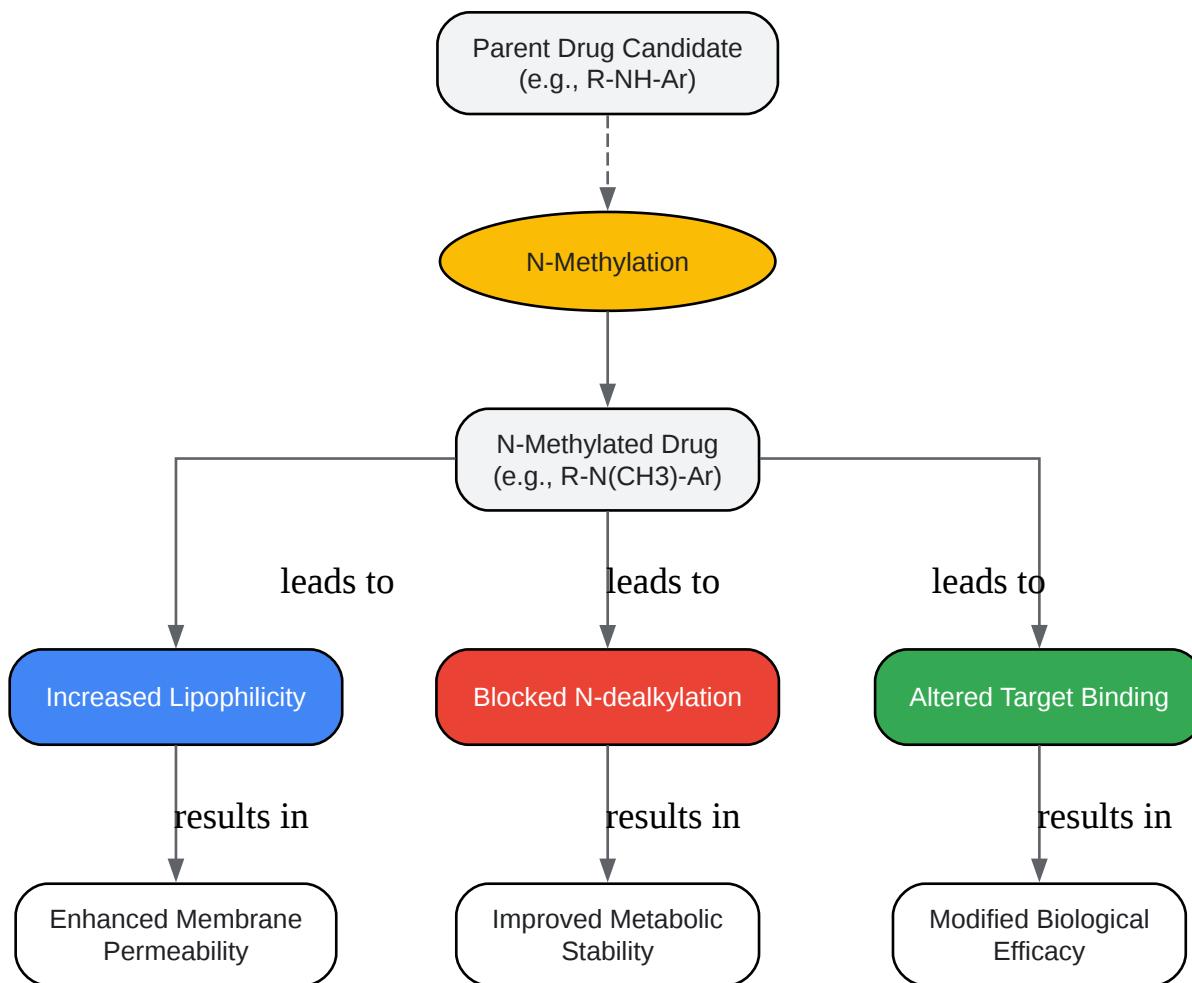
The introduction of a methyl group to a nitrogen atom (N-methylation) is a common strategy in medicinal chemistry, often referred to as the "magic methyl" effect.[\[18\]](#) This modification can significantly impact a molecule's properties by:

- Improving Metabolic Stability: N-methylation can block N-dealkylation, a common metabolic pathway, thus increasing the compound's half-life.[\[18\]](#)
- Enhancing Membrane Permeability: The increased lipophilicity can improve the ability of a drug to cross cell membranes.[\[18\]](#)
- Modulating Binding Affinity: The methyl group can influence the binding of the molecule to its biological target.[\[18\]](#)

The parent compound, N-phenylnaphthalen-2-amine, has shown phytotoxic properties by affecting photosynthesis in algae, suggesting that its N-methylated derivative might exhibit

altered potency or a different mechanism of action.[18]

Below is a conceptual diagram illustrating the potential impact of N-methylation on a hypothetical drug candidate's interaction with a biological system.



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